molecular formula C9H8BrIO3 B13513090 Methyl 2-(2-bromo-4-iodophenoxy)acetate

Methyl 2-(2-bromo-4-iodophenoxy)acetate

Cat. No.: B13513090
M. Wt: 370.97 g/mol
InChI Key: BJZOSYNQJFOPBO-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromo-4-iodophenoxy)acetate: is an organic compound with the molecular formula C9H8BrIO3 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with bromine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(2-bromo-4-iodophenoxy)acetate typically involves the reaction of 2-bromo-4-iodophenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl 2-(2-bromo-4-iodophenoxy)acetate can undergo nucleophilic substitution reactions due to the presence of bromine and iodine atoms on the phenyl ring. Common reagents for these reactions include sodium azide, potassium thiocyanate, and various amines.

    Reduction Reactions: The compound can be reduced using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding alcohol.

    Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids or ketones.

Major Products Formed:

    Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

    Reduction Reactions: The major product is the corresponding alcohol.

    Oxidation Reactions: Products include carboxylic acids and ketones.

Scientific Research Applications

Chemistry: Methyl 2-(2-bromo-4-iodophenoxy)acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of halogenated phenoxyacetic acid derivatives on cellular processes. It may also be utilized in the development of new biochemical assays.

Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the design of new drugs with improved efficacy and reduced side effects. Its unique structure allows for the exploration of novel therapeutic targets.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it a valuable component in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of methyl 2-(2-bromo-4-iodophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and iodine atoms enhances its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

  • Methyl 2-(2-chloro-4-iodophenoxy)acetate
  • Methyl 2-(2-bromo-4-fluorophenoxy)acetate
  • Methyl 2-(2-bromo-4-chlorophenoxy)acetate

Comparison: Methyl 2-(2-bromo-4-iodophenoxy)acetate is unique due to the presence of both bromine and iodine atoms on the phenyl ring This dual halogenation imparts distinct chemical properties, such as increased reactivity and higher molecular weight, compared to its analogs

Properties

Molecular Formula

C9H8BrIO3

Molecular Weight

370.97 g/mol

IUPAC Name

methyl 2-(2-bromo-4-iodophenoxy)acetate

InChI

InChI=1S/C9H8BrIO3/c1-13-9(12)5-14-8-3-2-6(11)4-7(8)10/h2-4H,5H2,1H3

InChI Key

BJZOSYNQJFOPBO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1)I)Br

Origin of Product

United States

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